Sodium iodide I-124
Description
Historical Context and Discovery
Early Developments in Radioiodine Chemistry
The discovery of iodine-124 traces back to mid-20th-century advancements in cyclotron technology and nuclear reaction studies. Initial production methods relied on deuteron bombardment of tellurium-124 (¹²⁴Te(d,2n)¹²⁴I), as described in early nuclear physics experiments. The first clinical application of iodine-124 in differentiated thyroid cancer (DTC) was reported in 1960, marking its entry into medical diagnostics.
By the 1970s, improvements in target materials and irradiation protocols enabled more efficient production. For example, the use of enriched tellurium dioxide (¹²⁴TeO₂) fused with aluminum oxide (Al₂O₃) as a solid target improved thermal stability and yield. The shift to proton-based reactions (¹²⁴Te(p,n)¹²⁴I) in the 1990s allowed compatibility with low-energy biomedical cyclotrons, broadening its accessibility.
Key Milestones:
Technological Advancements in Production
Modern production leverages automated systems and vertical-beam irradiators to achieve yields of 6.9 MBq/μAh. The following table summarizes common production routes:
| Nuclear Reaction | Target Material | Energy Range (MeV) | Key Contaminants |
|---|---|---|---|
| ¹²⁴Te(p,n)¹²⁴I | ¹²⁴TeO₂/Al₂O₃ | 12–18 | ¹²³I, ¹²⁵I |
| ¹²⁴Te(d,2n)¹²⁴I | Metallic ¹²⁴Te | 20–30 | ¹²⁵I |
| ¹²⁵Te(p,2n)¹²⁴I | ¹²⁵TeO₂ | 25–35 | ¹²³I, ¹²⁶I |
Data synthesized from .
Properties
CAS No. |
115813-40-6 |
|---|---|
Molecular Formula |
INa |
Molecular Weight |
146.89598 g/mol |
IUPAC Name |
sodium;iodine-124(1-) |
InChI |
InChI=1S/HI.Na/h1H;/q;+1/p-1/i1-3; |
InChI Key |
FVAUCKIRQBBSSJ-LFRAOTKDSA-M |
SMILES |
[Na+].[I-] |
Isomeric SMILES |
[Na+].[124I-] |
Canonical SMILES |
[Na+].[I-] |
Other CAS No. |
115813-40-6 |
Origin of Product |
United States |
Preparation Methods
Target Preparation and Irradiation Conditions
Solid targets composed of (99.93% isotopic purity) mixed with are widely employed to enhance thermal stability during proton bombardment. The matrix mitigates overheating, which can lead to target degradation and iodine volatilization.
Beam Energy and Current Optimization :
-
Proton energies of 14.8–16.5 MeV are typically used, with beam currents ranging from 10–15 µA .
-
A 500 µm Havar foil is employed to degrade the proton beam energy, ensuring optimal cross-sections for the reaction.
-
Irradiation durations of 2–4 hours yield activities up to 150 MBq per batch, with saturation yields influenced by target thickness and proton flux.
Table 1: Production Yields Under Varied Irradiation Parameters
Post-Irradiation Processing and Iodine Extraction
Following irradiation, the target is transferred to an automated extraction system (e.g., Comecer ALCEO® Halogen 2.0) to isolate as sodium iodide. Key steps include:
-
Dissolution : The irradiated target is dissolved in 0.05 N NaOH , facilitating the release of ions.
-
Distillation : Volatile iodine is distilled under reduced pressure and trapped in a neutral solution.
-
Neutralization : The distillate is buffered with phosphate-buffered saline (PBS) and filtered through a 0.22 µm membrane to ensure sterility.
Simulation-Driven Optimization of Production Parameters
Monte Carlo (Geant4) and SRIM/TRIM simulations are instrumental in predicting production yields and minimizing co-produced impurities like and .
Comparative Analysis of Natural vs. Enriched Tellurium Targets
-
Natural : Contains isotopic impurities (e.g., , ), leading to undesirable byproducts such as (<1.5%).
-
Enriched : Reduces isotopic contaminants, improving radionuclidic purity to >99.5% .
Table 2: Simulated Yields for Natural and Enriched Targets
Impact of Beam Degradation Foils
-
Havar vs. Molybdenum Foils : Havar foils (500 µm) achieve superior energy degradation profiles, maximizing production while minimizing side reactions.
Purification and Formulation of 124NaI^{124}\text{NaI}124NaI
Chromatographic Purification
Reverse-phase HPLC with a C18 column is employed to purify using a mobile phase of acetonitrile/water (28:72) with 0.1% trifluoroacetic acid . This step removes organic residues and ensures radiochemical purity >98%.
Sterile Filtration and Quality Control
-
Sterility Testing : Post-filtration, the product is tested for pyrogens and microbial contamination.
-
Radionuclidic Purity : Gamma spectroscopy confirms purity, with limits of <1.5% and undetectable .
Comparative Analysis of Production Methodologies
Table 3: Key Metrics Across Production Methods
Chemical Reactions Analysis
Types of Reactions
Sodium iodide (124I) primarily undergoes substitution reactions due to the reactivity of the iodide ion. It can participate in nucleophilic substitution reactions where the iodide ion replaces another leaving group in a molecule .
Common Reagents and Conditions
Common reagents used in reactions with sodium iodide (124I) include alkyl halides, where the iodide ion acts as a nucleophile. The reactions are typically carried out in polar aprotic solvents such as acetone or dimethyl sulfoxide (DMSO) to enhance the nucleophilicity of the iodide ion .
Major Products
The major products formed from reactions involving sodium iodide (124I) are typically alkyl iodides, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Sodium iodide (124I) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Medical Imaging: Sodium iodide (124I) is used in PET imaging to diagnose and monitor thyroid cancer and other thyroid-related conditions.
Radiolabeling: It is used to label monoclonal antibodies and other biomolecules for imaging and therapeutic purposes.
Dosimetry: Sodium iodide (124I) is used to measure radiation doses in patients undergoing radioiodine therapy.
Mechanism of Action
Sodium iodide (124I) exerts its effects through the sodium/iodide symporter, a protein that actively transports iodide ions into thyroid cells . Once inside the cells, the iodide is oxidized to iodine and incorporated into thyroid hormones . This mechanism allows for targeted imaging and therapy of thyroid tissues, as the radioisotope accumulates preferentially in the thyroid gland .
Comparison with Similar Compounds
Physical and Decay Properties
| Property | I-124 | I-123 | I-131 | Tc-99m (Pertechnetate) |
|---|---|---|---|---|
| Half-life | 4.17 days | 13.2 hours | 8.02 days | 6 hours |
| Primary Emissions | Positrons (β⁺), γ | Gamma (159 keV) | Beta (β⁻), γ | Gamma (140 keV) |
| Imaging Modality | PET/CT | SPECT | Gamma scintigraphy | SPECT |
| Therapeutic Use | No | No | Yes (β⁻ therapy) | No |
| Production | Cyclotron (¹²⁴Te) | Cyclotron (¹²⁴Te) | Nuclear reactor | Generator (¹⁹⁹Mo) |
Key Insights :
- I-124’s longer half-life enables multi-day tracking of biological processes, unlike I-123 or Tc-99m .
- I-131’s beta emissions make it therapeutic, but its high-energy gamma photons (364 keV) complicate dosimetry, whereas I-124 PET provides higher spatial resolution for pre-therapeutic planning .
I-124 vs. I-123
- Thyroid Imaging : I-123 is standard for thyroid scintigraphy due to its ideal gamma energy (159 keV) and low radiation burden. However, I-124 PET/CT offers superior sensitivity for detecting micrometastases and quantifying metabolic tumor volume .
- Dosimetry : I-124’s pharmacokinetic similarity to I-131 allows accurate absorbed dose predictions, whereas I-123’s short half-life limits longitudinal tracking .
I-124 vs. I-131
- Diagnostic vs. Therapeutic: I-124 is exclusively diagnostic, while I-131 delivers therapeutic beta radiation. Combined, they form a theranostic pair: I-124 PET guides I-131 dosing to maximize efficacy and minimize toxicity (e.g., bone marrow suppression) .
- Imaging Challenges : I-131’s high-energy gamma photons reduce scintigraphy resolution, whereas I-124 PET/CT improves lesion detectability and quantitation .
I-124 vs. Tc-99m Pertechnetate
- Both tracers utilize NIS for imaging, but Tc-99m is cheaper and more accessible. I-124’s PET compatibility provides 3D volumetric data, critical for radiotherapy planning .
Production and Availability
- I-124: Produced via cyclotron irradiation of enriched tellurium-124 (¹²⁴Te), requiring specialized infrastructure.
- I-131/I-123 : Readily available and cost-effective ($500–1,000 per dose) due to established reactor/cyclotron production .
- Regulatory Hurdles : I-124’s complex decay schema necessitates rigorous PET scanner calibration and scatter correction, slowing clinical adoption .
Research Advancements and Limitations
- Gene Therapy: I-124 labels viral vectors (e.g., AAVrh.10) with high efficiency (13.36 atoms per capsid via Iodogen method), enabling non-invasive tracking .
- Quantitative Challenges : Prompt gamma cascades and low positron abundance (22.9%) degrade PET image quality, requiring advanced correction algorithms .
Q & A
Q. What is the primary role of Sodium Iodide I-124 in thyroid cancer research?
this compound is a positron-emitting radionuclide used for PET imaging to quantify iodine-avid lesions in differentiated thyroid cancer (DTC). Its pharmacokinetics mirror I-131, enabling non-invasive dosimetry for individualized radioiodine therapy planning. Sequential PET/CT measurements with I-124 provide high-resolution spatial and temporal data on iodine biodistribution, overcoming limitations of gamma camera-based I-131 quantification .
Q. How does I-124 compare to other iodine isotopes (e.g., I-123, I-131) in preclinical studies?
I-124’s 4.17-day half-life allows longitudinal tracking of slow metabolic processes, unlike I-123 (13.2-hour half-life). While I-131 is therapeutic, its high-energy photons impair accurate dosimetry. I-124 bridges diagnostic and therapeutic applications, enabling pre-therapy lesion characterization and absorbed dose estimation .
Q. What methodologies ensure experimental reproducibility in I-124-based pharmacokinetic studies?
Key steps include:
- Standardizing radiolabeling protocols to ensure consistent specific activity.
- Using calibrated dose calibrators to account for I-124’s complex decay scheme (e.g., prompt gamma corrections).
- Validating PET quantification with phantom studies to mitigate cascade gamma-ray interference .
Advanced Research Questions
Q. How can researchers correct for prompt gamma interference in I-124 PET imaging?
I-124 emits 602 keV prompt gamma rays during positron decay, which introduce spurious coincidences. Advanced correction methods include:
Q. What experimental designs optimize I-124-based dosimetry for metastatic thyroid cancer?
A validated protocol involves:
- Administering a diagnostic activity (e.g., 1–5 MBq) of I-124 sodium iodide.
- Performing serial PET/CT scans at 4, 24, 48, and 72 hours post-injection.
- Using iterative reconstruction algorithms with resolution recovery to improve lesion detectability.
- Integrating time-activity curves with OLINDA/EXM software for absorbed dose calculations .
Q. How do discrepancies in I-124 biodistribution data arise, and how can they be resolved?
Discrepancies may stem from:
- Heterogeneous NIS expression : Tumors with low sodium/iodide symporter (NIS) uptake require immunohistochemical validation .
- Partial volume effects : Correct using recovery coefficients based on lesion size and scanner resolution.
- Metabolic variability : Control for dietary iodine intake and thyroid-stimulating hormone (TSH) levels in subjects .
Q. What are the challenges in using I-124 for hypoxia imaging, and how can they be addressed?
Iodo-azomycin-galactoside (IAZG) labeled with I-124 targets hypoxic tissues but faces:
- Low target-to-background ratios : Optimize imaging windows (e.g., 24–48 hours post-injection).
- Radiolysis : Use stabilizers like ascorbic acid during formulation.
- Metabolic deiodination : Validate specificity via blocking studies with non-radioactive iodide .
Methodological Considerations
Q. How can I-124 be used to track gene expression in vivo?
The sodium/iodide symporter (NIS) gene serves as a PET reporter:
Q. What protocols minimize radiation exposure in I-124 imaging studies?
Adhere to ALARA principles by:
- Using microdosing (≤30 µg iodide) to reduce stochastic effects.
- Employing low-activity protocols (e.g., 1 MBq) with prolonged imaging intervals.
- Implementing thyroid blocking agents (e.g., potassium perchlorate) to reduce non-target uptake .
Data Analysis and Validation
Q. How should researchers quantify tumor uptake heterogeneity in I-124 PET studies?
Q. What statistical methods address low sample sizes in I-124 translational studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
